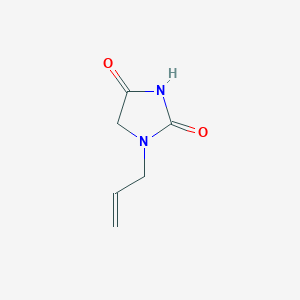![molecular formula C7H7N3 B1289153 5-amino-1H-pirrolo[3,2-b]piridina CAS No. 207849-66-9](/img/structure/B1289153.png)
5-amino-1H-pirrolo[3,2-b]piridina
Descripción general
Descripción
1H-pyrrolo[3,2-b]pyridin-5-amine is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds are of significant interest due to their diverse range of biological activities and potential applications in medicinal chemistry. The structure of 1H-pyrrolo[3,2-b]pyridin-5-amine consists of a pyrrole ring fused to a pyridine ring, with an amine group attached to the fifth position of the pyrrolopyridine core.
Synthesis Analysis
The synthesis of 1H-pyrrolo[3,2-b]pyridin-5-amine derivatives has been explored through various methods. One approach involves the copper iodide catalyzed cyclization of 2-prop-1-ynylpyridin-3-amines, which has been shown to yield a series of novel 1H-pyrrolo[3,2-b]pyridines with potential as inhibitors of gastric acid secretion . Another method includes the condensation of 1-alkyl- or 1-aryl-2-amino-4-cyanopyrroles with 1,3-dicarbonyl compounds to yield 1H-pyrrolo[2,3-b]pyridines in one stage . Additionally, a green organic reaction of aliphatic primary amines with 1,3-diketones promoted by H2O2 has been developed to synthesize 1H-pyrrol-3(2H)-ones, which are structurally related to 1H-pyrrolo[3,2-b]pyridin-5-amine .
Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[3,2-b]pyridin-5-amine derivatives has been characterized using various spectroscopic techniques. For instance, 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine was characterized by 1H-NMR, 13C-NMR, FTIR, UV-Vis, mass spectral studies, and single-crystal X-ray diffraction, which supported the structural properties of the compound . The presence of intermolecular hydrogen bonds and a three-dimensional network formed by C-H…π and N-H…π-facial hydrogen bonds was noted, contributing to the crystal stabilization .
Chemical Reactions Analysis
1H-pyrrolo[3,2-b]pyridin-5-amine and its derivatives participate in various chemical reactions. For example, the synthesis of 1H-pyrrolo[2,3-b]pyridines involves a novel synthetic route from 1-substituted 2-aminopyrroles, which undergo condensation with 1,3-dicarbonyl compounds . Additionally, the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles through the heterocyclization reaction of 4-methoxy-5-bromo-1,1,1-trifluoropent-3-en-2-ones with amines has been described, showcasing the versatility of pyrrole derivatives in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-pyrrolo[3,2-b]pyridin-5-amine derivatives are influenced by their substitution patterns. For instance, the influence of the substitution pattern in positions 1, 3, and 5 of the heterocycle on anti-secretory activity, lipophilicity, and pKa value was established for a series of 5-substituted 1H-pyrrolo[3,2-b]pyridines . These properties are crucial for the pharmacological profile of these compounds as inhibitors of the gastric acid pump.
Aplicaciones Científicas De Investigación
Investigación Farmacéutica
“5-amino-1H-pirrolo[3,2-b]piridina” es un compuesto que se ha explorado por su potencial en aplicaciones farmacéuticas. Su estructura es un andamiaje clave en muchas moléculas farmacológicamente activas, particularmente aquellas involucradas en la inhibición de quinasas, lo cual es crucial para la terapia del cáncer .
Ciencia de Materiales
En la ciencia de materiales, este compuesto puede usarse como un bloque de construcción para crear nuevos materiales orgánicos. Su estructura única permite el desarrollo de materiales con propiedades electrónicas y ópticas específicas, lo que podría ser beneficioso para crear nuevos tipos de sensores o semiconductores .
Actividad Biológica
La actividad biológica de los derivados de pirrolopiridina se ha estudiado ampliamente. Han mostrado potencial en la reducción de los niveles de glucosa en sangre, lo que podría ser beneficioso en el tratamiento de la diabetes y los trastornos metabólicos relacionados .
Síntesis Química
“this compound” sirve como un intermediario importante en la síntesis química. Se puede utilizar para sintetizar una amplia gama de moléculas complejas, incluidos productos naturales y agentes terapéuticos potenciales .
Química Analítica
Este compuesto también se puede utilizar como un estándar o reactivo en química analítica para identificar o cuantificar otras sustancias. Su estructura y propiedades bien definidas lo hacen adecuado para su uso en diversas técnicas espectroscópicas y cromatográficas .
Química Agrícola
En la química agrícola, los derivados de pirrolopiridina podrían utilizarse para desarrollar nuevos pesticidas o herbicidas. Su capacidad para interactuar con los sistemas biológicos podría conducir a la creación de compuestos que sean más selectivos y respetuosos con el medio ambiente .
Investigación en Neurociencia
La investigación sobre los efectos de los derivados de pirrolopiridina en el sistema nervioso podría conducir al desarrollo de nuevos tratamientos para los trastornos neurológicos. Estos compuestos pueden afectar los sistemas de neurotransmisores, que a menudo se dirigen en el tratamiento de enfermedades como el Alzheimer y el Parkinson .
Ciencia Ambiental
Por último, en la ciencia ambiental, estos compuestos pueden estudiarse por sus productos de degradación y destino ambiental. Comprender cómo se descomponen en el medio ambiente puede ayudar a evaluar su impacto a largo plazo y orientar el diseño de productos químicos más sostenibles .
Safety and Hazards
Direcciones Futuras
1H-pyrrolo[3,2-b]pyridin-5-amine and its derivatives have shown potential in various areas of research. For instance, they have been evaluated as potent fibroblast growth factor receptor inhibitors, which could be an attractive strategy for cancer therapy . Furthermore, the compound has been used in the preparation of some aminopyrrolopyridine derivatives for use as potential RON mediators .
Mecanismo De Acción
Target of Action
The primary target of 1H-pyrrolo[3,2-b]pyridin-5-amine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
1H-pyrrolo[3,2-b]pyridin-5-amine interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound’s interaction with FGFRs inhibits this process, thereby disrupting the signaling pathway .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which includes the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFRs, 1H-pyrrolo[3,2-b]pyridin-5-amine can disrupt these pathways and their downstream effects .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
In vitro studies have shown that 1H-pyrrolo[3,2-b]pyridin-5-amine can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells . These molecular and cellular effects are likely a result of the compound’s inhibition of FGFRs and the subsequent disruption of the associated signaling pathways .
Action Environment
It is known that each cell line responds quite differently to treatments with chemical agents that induce cell death , suggesting that the cellular environment could influence the compound’s action
Propiedades
IUPAC Name |
1H-pyrrolo[3,2-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-7-2-1-5-6(10-7)3-4-9-5/h1-4,9H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEYQOAKBMZXFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60943000 | |
| Record name | 1,4-Dihydro-5H-pyrrolo[3,2-b]pyridin-5-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60943000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
207849-66-9 | |
| Record name | 1,4-Dihydro-5H-pyrrolo[3,2-b]pyridin-5-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60943000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 207849-66-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1289110.png)